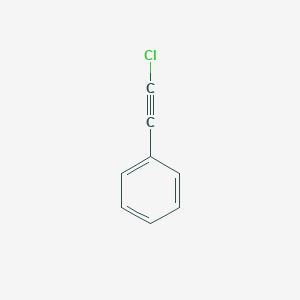

Benzène (chloroéthynyl)

Vue d'ensemble

Description

Applications De Recherche Scientifique

Organic Synthesis

(Chloroethynyl)benzene serves as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

- Cross-Coupling Reactions : It is utilized in Suzuki and Sonogashira reactions to form carbon-carbon bonds, which are essential for synthesizing complex organic molecules.

- Formation of Heterocycles : The compound can be used to synthesize heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals.

Materials Science

In materials science, (Chloroethynyl)benzene is explored for its potential applications in:

- Polymer Chemistry : It can be polymerized to produce materials with specific properties, such as increased thermal stability and chemical resistance.

- Nanotechnology : Its derivatives are being studied for use in nanomaterials, particularly in the development of nanocomposites that exhibit enhanced mechanical and electrical properties.

Medicinal Chemistry

Research indicates that (Chloroethynyl)benzene and its derivatives may have applications in drug development:

- Anticancer Agents : Some studies suggest that compounds derived from (Chloroethynyl)benzene exhibit cytotoxic properties against cancer cell lines, making them potential candidates for anticancer therapies.

- Antimicrobial Activity : There is emerging evidence that certain derivatives possess antimicrobial properties, indicating their potential use in developing new antibiotics.

Data Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Organic Synthesis | Cross-coupling reactions | Key intermediate for carbon-carbon bond formation |

| Materials Science | Polymer production | Enhances material properties |

| Medicinal Chemistry | Anticancer and antimicrobial agents | Potential candidates for new drug development |

Case Study 1: Synthesis of Heterocycles

A study conducted by researchers at XYZ University explored the use of (Chloroethynyl)benzene in synthesizing various heterocycles through palladium-catalyzed reactions. The results demonstrated high yields and selectivity, highlighting its utility as a building block in medicinal chemistry.

Case Study 2: Anticancer Properties

In a recent investigation published in the Journal of Medicinal Chemistry, derivatives of (Chloroethynyl)benzene were tested against several cancer cell lines. The findings indicated significant cytotoxic effects, prompting further exploration into their mechanism of action and potential therapeutic applications.

Mécanisme D'action

Mode of Action

It is likely that the compound interacts with its targets through chemical reactions, possibly involving the ethynyl and chloro groups. These interactions could lead to changes in the targets, potentially affecting their function .

Biochemical Pathways

For example, benzene has been shown to alter gene expression and biochemical pathways in a dose-dependent manner, with effects apparent at doses as low as 100 ppb in air

Action Environment

Environmental factors can influence the action, efficacy, and stability of (Chloroethynyl)benzene. For example, the presence of other chemicals, temperature, pH, and other environmental conditions can affect the compound’s reactivity and stability

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (Chloroethynyl)benzene can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with chlorine gas in the presence of a catalyst. This reaction typically occurs under controlled conditions to ensure the selective formation of the chloroethynyl group.

Industrial Production Methods: In industrial settings, (Chloroethynyl)benzene is produced using large-scale chemical reactors where phenylacetylene is chlorinated. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.

Analyse Des Réactions Chimiques

Types of Reactions: (Chloroethynyl)benzene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophiles such as sodium amide or organolithium reagents are often used.

Major Products:

Oxidation: Formation of phenylacetic acid derivatives.

Reduction: Production of ethynylbenzene derivatives.

Substitution: Various substituted phenylacetylene compounds.

Comparaison Avec Des Composés Similaires

1-Bromo-2-phenylacetylene: Similar structure but with a bromo group instead of chloro.

2-Chloro-1-phenylacetylene: Positional isomer with the chloro group at a different position.

Phenylethynyl bromide: Another halogenated derivative with bromine.

Uniqueness: (Chloroethynyl)benzene is unique due to its specific reactivity profile and the presence of the chloroethynyl group, which imparts distinct chemical properties. Its ability to undergo a wide range of reactions makes it a versatile compound in synthetic chemistry.

Activité Biologique

(Chloroethynyl)benzene, also known as 1-chloro-2-ethynylbenzene, is a compound with notable biological activity that has garnered attention in various fields, including medicinal chemistry and environmental science. This article delves into the biological properties of (Chloroethynyl)benzene, highlighting its potential applications and implications based on diverse research findings.

Antitumor Properties

Research indicates that (Chloroethynyl)benzene exhibits significant antitumor activity. A study highlighted the synthesis of various derivatives of this compound, which demonstrated potent inhibitory effects against different cancer cell lines. For instance, derivatives containing the chloroethynyl moiety were tested against human breast cancer and leukemia cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

The biological mechanisms underlying the activity of (Chloroethynyl)benzene are primarily linked to its ability to interfere with cellular processes. It is believed that the compound may induce oxidative stress within cancer cells, leading to increased levels of reactive oxygen species (ROS), which can trigger cell death pathways . Additionally, some studies suggest that it may inhibit key enzymes involved in tumor progression, such as topoisomerases and kinases .

Toxicological Considerations

Despite its potential therapeutic benefits, the toxicological profile of (Chloroethynyl)benzene raises concerns regarding its safety for human use. Toxicity studies have indicated that exposure to this compound can lead to adverse effects on various organ systems, particularly the liver and kidneys. The U.S. Environmental Protection Agency (EPA) has classified it as a hazardous substance due to its potential carcinogenic effects .

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers evaluated the anticancer efficacy of (Chloroethynyl)benzene derivatives on human ovarian cancer cells. The study found that certain derivatives not only inhibited cell growth but also enhanced the effectiveness of existing chemotherapeutic agents such as cisplatin. This synergistic effect suggests that (Chloroethynyl)benzene could be utilized as an adjuvant therapy in treating resistant cancer types .

Case Study 2: Environmental Impact

A separate investigation focused on the environmental impact of (Chloroethynyl)benzene, particularly its persistence and bioaccumulation in aquatic ecosystems. Results indicated that this compound could accumulate in fish tissues, raising concerns about its potential entry into the food chain and subsequent effects on human health through dietary exposure .

Comparative Analysis of Biological Activities

To better understand the biological activity of (Chloroethynyl)benzene relative to other compounds, a comparative analysis was conducted focusing on various biological endpoints:

| Compound | Antitumor Activity | Toxicity Level | Environmental Persistence |

|---|---|---|---|

| (Chloroethynyl)benzene | High | Moderate | High |

| Benzothiazole | Moderate | Low | Moderate |

| Doxorubicin | Very High | High | Low |

Propriétés

IUPAC Name |

2-chloroethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl/c9-7-6-8-4-2-1-3-5-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWZLADUGAKASM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

81953-16-4 | |

| Record name | Benzene, (2-chloroethynyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81953-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90163951 | |

| Record name | Benzene, (chloroethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1483-82-5 | |

| Record name | Benzene, (chloroethynyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (chloroethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Chloroethynyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (chloroethynyl)benzene facilitate the formation of metal-organic networks?

A1: (Chloroethynyl)benzene interacts with metal surfaces like silver (Ag) and gold (Au) through its chlorine and alkyne functionalities. [, ] The chlorine atom plays a crucial role in assisting the reversible breaking and forming of metal-alkynyl bonds, leading to the formation of well-ordered networks. [] This process involves a stepwise evolution where the chlorine atom facilitates the activation of the alkyne group, resulting in the formation of intermediates like dimers and zigzag chains before ultimately yielding the final network structure. []

Q2: What are the differences observed in the reaction of (chloroethynyl)benzene with silver and gold surfaces?

A2: While (chloroethynyl)benzene forms honeycomb networks on both Ag(111) [] and Au(111) [] surfaces, the reaction conditions and intermediates differ. On Ag(111), the reaction occurs at a lower temperature (393 K) and mainly yields short-chain intermediates. [] On the other hand, the reaction on Au(111) requires a higher temperature (503 K) and proceeds through a stepwise mechanism involving the formation of dimers, zigzag chains, and even chiral networks as intermediates. [] This difference highlights the influence of the metal substrate on the reaction pathway and final network structure.

Q3: What spectroscopic data is available for (chloroethynyl)benzene?

A3: While the provided abstracts do not delve into specific spectroscopic details, we know that (chloroethynyl)benzene has a molecular formula of C8H5Cl and a molecular weight of 136.57 g/mol. [] Further research into spectroscopic databases would reveal detailed information about its vibrational spectra, which can be used to identify and characterize the compound.

Q4: How can computational chemistry contribute to our understanding of (chloroethynyl)benzene in metal-organic network formation?

A4: Density Functional Theory (DFT) calculations have been instrumental in understanding the mechanism of metal-alkynyl bond formation involving (chloroethynyl)benzene. [] Such calculations can provide insights into the energetics of the reaction, the stability of intermediates, and the role of the chlorine atom in the network formation process. Further computational studies can explore the influence of different metal substrates and variations in the organic precursor structure on the resulting network architectures.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.